1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a bifuran moiety linked to a benzhydrylurea group, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bifuran moiety: This can be achieved through the reaction of furfural with appropriate reagents to form 2,2’-bifuran.
Attachment of the benzhydryl group: The bifuran is then reacted with benzhydryl chloride in the presence of a base to form the benzhydryl-substituted bifuran.
Urea formation: Finally, the benzhydryl-substituted bifuran is reacted with an isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of bifuran dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of bifuran alcohols.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzhydryl moiety under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea involves its interaction with molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea can be compared with similar compounds such as:
2,5-Furandicarboxylic acid: Another furan-based compound used in polymer synthesis.
Poly(butylene furanoate): A polymer derived from furan-based monomers with applications in bioplastics.
2,5-Dihydro-2,2’-bifurans: Compounds with similar bifuran structures but different functional groups.
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-16-19-13-14-21(28-19)20-12-7-15-27-20)25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCGPGALMZWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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